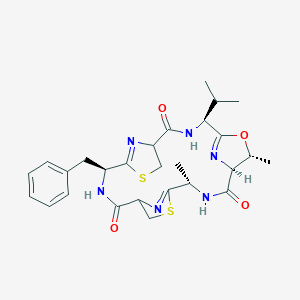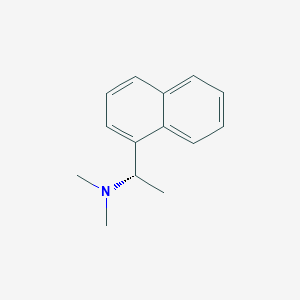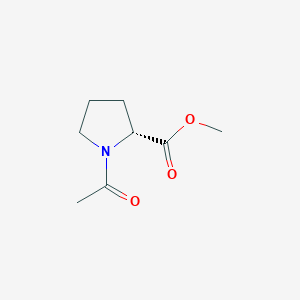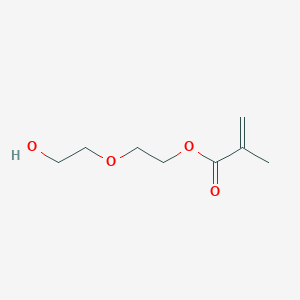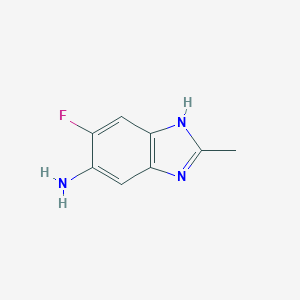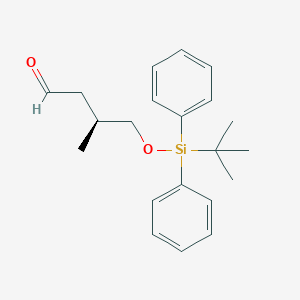
4-Bromo-2-fluoro-4'-propyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-4’-propylbiphenyl is an organic compound with the molecular formula C15H14BrF It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a propyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-4’-propylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, 4-bromo-2-fluorobiphenyl can be synthesized by reacting 4-bromo-2-fluorophenylboronic acid with 4-propylphenylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of 4-Bromo-2-fluoro-4’-propylbiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The process involves the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents such as toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-4’-propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl ketones or reduction to form biphenyl alcohols.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation Products: Biphenyl ketones.
Reduction Products: Biphenyl alcohols.
Scientific Research Applications
4-Bromo-2-fluoro-4’-propylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-4’-propylbiphenyl involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar structure but lacks the propyl group.
4-Bromo-4’-propylbiphenyl: Similar structure but lacks the fluorine atom.
2-Fluoro-4’-propylbiphenyl: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2-fluoro-4’-propylbiphenyl is unique due to the presence of both bromine and fluorine atoms along with a propyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
116831-33-5 |
|---|---|
Molecular Formula |
C15H14BrF |
Molecular Weight |
293.17 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(4-propylphenyl)benzene |
InChI |
InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16)10-15(14)17/h4-10H,2-3H2,1H3 |
InChI Key |
DNXBMIIAWYFUQJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
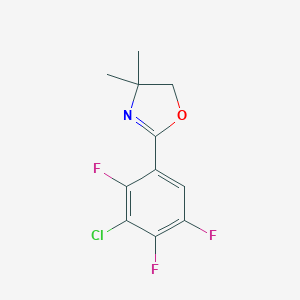
![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)


![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

